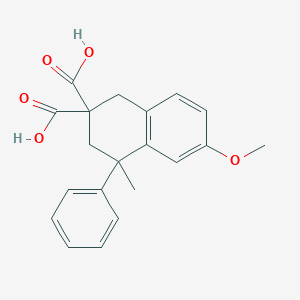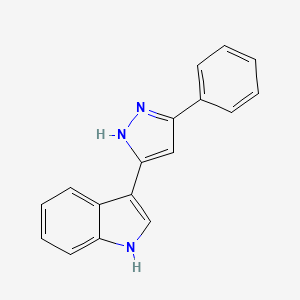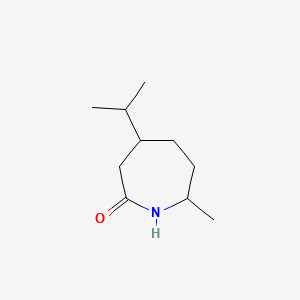
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane is a complex organic compound known for its unique chemical structure and properties. This compound features a chlorophenoxy group, a pentenyl chain, and an oxirane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common method involves the reaction of 4-chlorophenol with an appropriate alkyl halide under basic conditions to form the chlorophenoxy derivative. This intermediate is then subjected to further reactions to introduce the pentenyl and oxirane groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenoxy group may also interact with cellular receptors or enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Shares the chlorophenoxy group but differs in the presence of an oxadiazole ring.
(E)-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-6-methylphenol: Contains a similar chlorophenoxy structure but with different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
38896-81-0 |
|---|---|
Formule moléculaire |
C17H23ClO2 |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
3-[(E)-5-(4-chlorophenoxy)-3-methylpent-3-enyl]-2-ethyl-2-methyloxirane |
InChI |
InChI=1S/C17H23ClO2/c1-4-17(3)16(20-17)10-5-13(2)11-12-19-15-8-6-14(18)7-9-15/h6-9,11,16H,4-5,10,12H2,1-3H3/b13-11+ |
Clé InChI |
YJZNBQWJKGJZRJ-ACCUITESSA-N |
SMILES isomérique |
CCC1(C(O1)CC/C(=C/COC2=CC=C(C=C2)Cl)/C)C |
SMILES canonique |
CCC1(C(O1)CCC(=CCOC2=CC=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
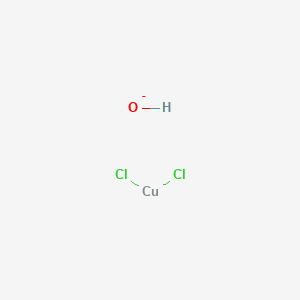
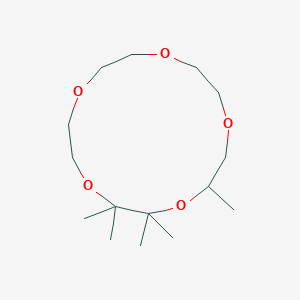
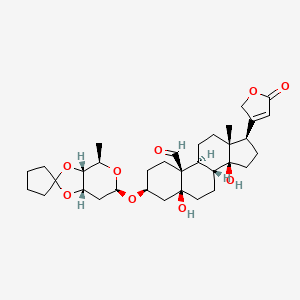
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
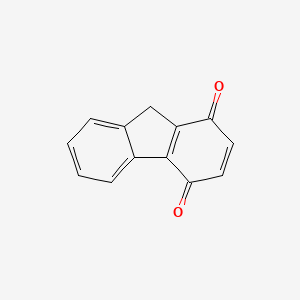
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
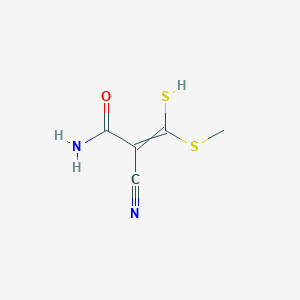
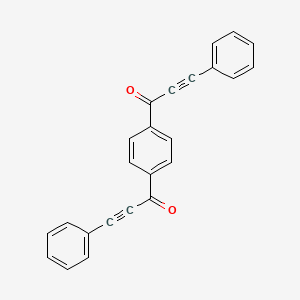
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
